molecular formula C20H31N3O2S B2897141 3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide CAS No. 1426314-58-0

3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2897141
CAS RN: 1426314-58-0
M. Wt: 377.55
InChI Key: NCALSIUIYFIWEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound can often be achieved through various pathways. The choice of pathway can depend on factors such as the availability and cost of starting materials, the number of steps, the overall yield, and the environmental impact of the process .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and its chemical reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on chemical modifications and synthesis of related compounds, demonstrating their versatility in chemical reactions. For instance, Collins et al. (2000) discussed the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showcasing the potential of such compounds in generating a variety of chemical structures through reactions like methylation and reaction with morpholine (Collins, Hughes, & Johnson, 2000).

Crystal Structure and Antitumor Activity

  • The synthesis and crystal structure analysis of compounds containing morpholino groups have been linked to distinct inhibitory capacities against cancer cell proliferation. For example, Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and determined its crystal structure, finding it possesses significant antitumor activity (Ji et al., 2018).

Biological Activity

  • The biological activity of morpholine and related compounds has been extensively studied, indicating their potential in the treatment of various diseases. Lu et al. (2017) highlighted the synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrating effective inhibition of cancer cell line proliferation (Lu et al., 2017).

Antimicrobial Activity

  • Mannich base derivatives incorporating morpholino groups have been synthesized and tested for their antimicrobial properties, showing promising results against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Synthesis and Applications in NLO Materials

  • The synthesis and detailed spectroscopic studies of novel compounds, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been conducted. These studies include DFT analyses and nonlinear optical (NLO) properties exploration, indicating the potential application of such compounds in NLO materials. The high hyperpolarizability values suggest these compounds could be promising candidates for future NLO material development (Devi et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be of interest. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

Information on the safety and hazards of an organic compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve finding new synthetic routes to the compound, finding new reactions that it undergoes, finding new uses for the compound, or improving its safety profile .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c24-20(21-9-4-8-18-6-2-1-3-7-18)23-10-5-15-26-17-19(23)16-22-11-13-25-14-12-22/h1-3,6-7,19H,4-5,8-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALSIUIYFIWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide

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